molecular formula C10H13BrN2O3 B13225237 Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13225237
M. Wt: 289.13 g/mol
InChI Key: SRDCTOZGCXXXCF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of amino acids and derivatives. It features a pyridine ring substituted with a bromine atom, an amino group, and a hydroxy group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate typically involves the reaction of ethyl 2-amino-3-hydroxypropanoate with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-oxopropanoate.

    Reduction: Ethyl 2-amino-3-(2-pyridin-3-yl)-3-hydroxypropanoate.

    Substitution: Ethyl 2-amino-3-(2-azidopyridin-3-yl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(2-chloropyridin-3-yl)-3-hydroxypropanoate
  • Ethyl 2-amino-3-(2-fluoropyridin-3-yl)-3-hydroxypropanoate
  • Ethyl 2-amino-3-(2-iodopyridin-3-yl)-3-hydroxypropanoate

Uniqueness

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can undergo specific reactions such as nucleophilic substitution and cross-coupling reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Biological Activity

Ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate, with the CAS number 2059934-92-6, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a detailed overview of its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrN2O3C_{10}H_{13}BrN_{2}O_{3} and a molecular weight of 289.13 g/mol. The presence of the bromopyridine moiety is crucial for its biological activity, as it can interact with various biological targets.

PropertyValue
CAS Number 2059934-92-6
Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in targeting antiapoptotic proteins such as Bcl-2. Research indicates that modifications in the structure can enhance binding affinity and cytotoxicity against cancer cell lines, particularly those resistant to standard therapies.

  • Mechanism of Action : The compound may function as an antagonist to Bcl-2 proteins, which are known to inhibit apoptosis in cancer cells. By disrupting this inhibition, the compound could promote cell death in malignant cells.
  • In Vitro Studies : In vitro assays have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects on Jurkat cells (a model for T-cell leukemia) and non-small cell lung carcinoma cell lines (NCI-H460). These studies suggest that the compound can sensitize resistant cancer cells to conventional treatments like cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the bromopyridine substitution can lead to significant changes in biological activity:

  • Bromine Substitution : The presence of the bromine atom at the 2-position of the pyridine ring is essential for optimal interaction with Bcl-2 proteins.
  • Amino and Hydroxy Groups : The amino and hydroxy functional groups contribute to the overall polarity and ability to engage in hydrogen bonding with target proteins, enhancing bioactivity.

Study Example

A notable study investigated a series of analogues of this compound, focusing on their binding affinities to Bcl-2 proteins and subsequent cytotoxic effects. The results indicated that specific modifications led to:

  • Increased binding affinity (>3-fold) compared to baseline compounds.
  • Enhanced cytotoxicity (>13-fold increase) against resistant cancer cell lines.

These findings underscore the importance of structural modifications in developing effective anticancer agents .

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

ethyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)7(12)8(14)6-4-3-5-13-9(6)11/h3-5,7-8,14H,2,12H2,1H3

InChI Key

SRDCTOZGCXXXCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=C(N=CC=C1)Br)O)N

Origin of Product

United States

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